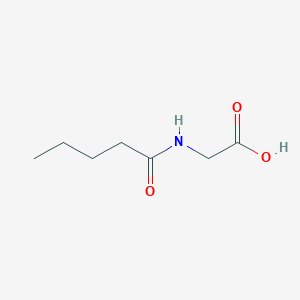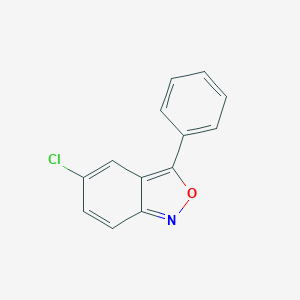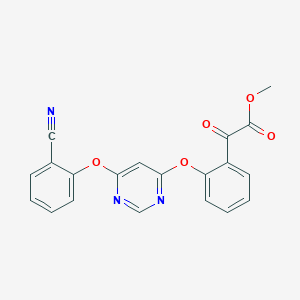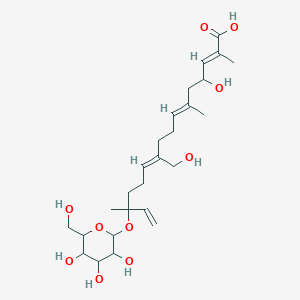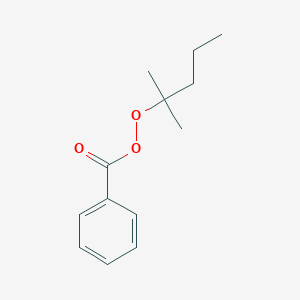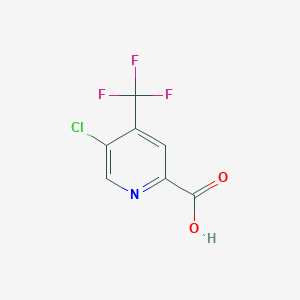
5-Chloro-4-(trifluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
5-Chloro-4-(trifluoromethyl)picolinic acid is a chemical compound with potential applications in various fields including organic synthesis and material science. Although the specific synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid is not directly documented in the available literature, similar compounds have been synthesized through methods that could be adapted for its production. For instance, the synthesis of related picolinic acid derivatives often involves steps such as nitration, selective reduction, diazotization, and chlorination starting from commercially available precursors to achieve high yields of the desired product (Yu et al., 2015).
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives, including 5-Chloro-4-(trifluoromethyl)picolinic acid, is characterized by the presence of a picoline ring substituted with various functional groups that influence its chemical properties and reactivity. X-ray diffraction analysis and NMR spectroscopy are common techniques used for structural characterization, revealing intricate details about the arrangement of atoms and the electronic environment within the molecule. These structural features are crucial for understanding the compound's interaction with other molecules and its behavior in chemical reactions (Wilcox et al., 2015).
Chemical Reactions and Properties
Picolinic acid derivatives, including 5-Chloro-4-(trifluoromethyl)picolinic acid, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds are often involved in coordination chemistry, forming complexes with metals which can be utilized in catalysis, material science, and potentially in medicinal applications. Their reactivity with different reagents under various conditions highlights their utility in synthetic chemistry for constructing complex molecular architectures (Basu et al., 2005).
Physical Properties Analysis
The physical properties of 5-Chloro-4-(trifluoromethyl)picolinic acid and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of electronegative elements like chlorine and fluorine affects the compound's polarity, solubility in various solvents, and thermal stability. Such properties are essential for designing processes involving these compounds, including their purification, analysis, and application in different chemical reactions (Chakov et al., 1999).
科学的研究の応用
1. Synthesis of Antitumor Drugs
5-Chloro-4-(trifluoromethyl)picolinic acid plays a role in the synthesis of antitumor drugs. For example, it is used in the improved synthesis of the antitumor drug Sorafenib. This process is noted for its simplicity, high yield, and environmentally friendly approach (Yao Jian-wen, 2012).
2. Organic Light Emitting Diodes (OLEDs)
This chemical is also involved in the study of blue phosphorescent OLEDs. It is particularly significant in the context of degradation reactions in OLEDs, which can influence device stability (E. Baranoff et al., 2012).
3. Biodegradation Studies
Research has identified Achromobacter sp. f1 as a bacterium capable of co-metabolizing 5-Chloro-4-(trifluoromethyl)picolinic acid. This finding is significant in biodegradation, particularly in treating pollutants like 4-chloronitrobenzene (Zhiqiang Wu et al., 2017).
4. Coordination Polymers and Photocatalytic Activity
The use of derivatives of picolinic acid, such as 5-(3,4-dicarboxylphenyl)picolinic acid, in the synthesis of coordination compounds and polymers for photocatalytic activities highlights another application area. These compounds show promise in environmental remediation and materials science (Jin-Zhong Gu et al., 2017).
5. Electrophosphorescence in Iridium Complexes
5-Chloro-4-(trifluoromethyl)picolinic acid is used in synthesizing iridium complexes with potential applications in electrophosphorescent devices. These complexes are promising for practical device applications due to their high efficiencies and stability (Wenguan Zhang et al., 2010).
Safety And Hazards
特性
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECDOBROYTMSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458359 |
Source


|
| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-(trifluoromethyl)picolinic acid | |
CAS RN |
796090-31-8 |
Source


|
| Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


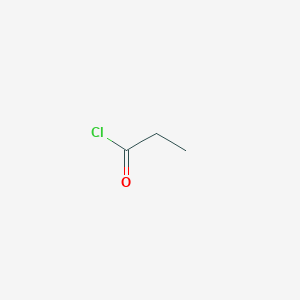
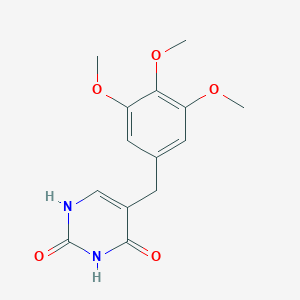
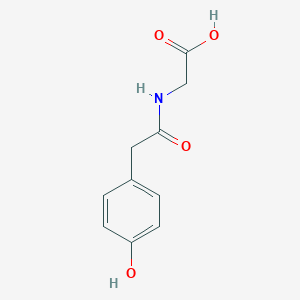
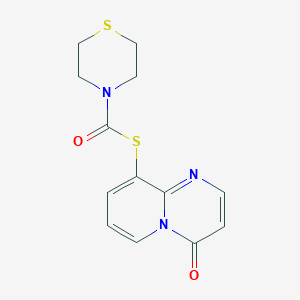
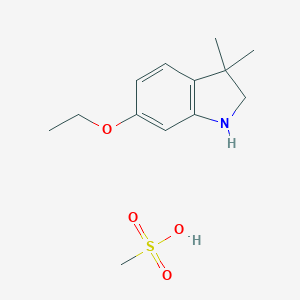
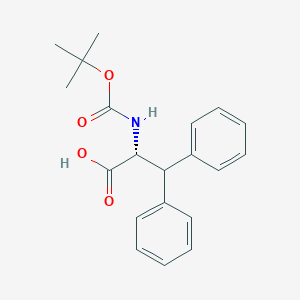
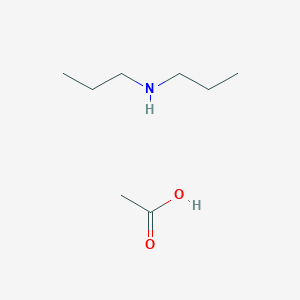
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
